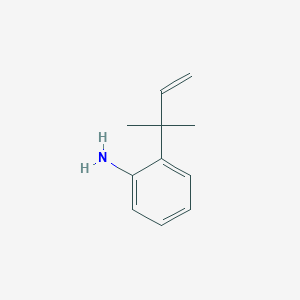
2-(2-Methylbut-3-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbut-3-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring
Preparation Methods
The synthesis of 2-(2-Methylbut-3-en-2-yl)aniline typically involves the isomerization of 2-(1-Methylbut-2-en-1-yl)aniline. The process includes heating the starting compound with potassium hydroxide at 300°C, resulting in the desired product with a high yield . This method is efficient and commonly used in laboratory settings.
Chemical Reactions Analysis
2-(2-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline ring can be substituted with various functional groups.
Polymerization: It can be polymerized to form polyaniline derivatives, which are useful in creating conductive polymers.
Scientific Research Applications
2-(2-Methylbut-3-en-2-yl)aniline has several scientific research applications:
Polymer Science: It is used to synthesize polyaniline derivatives, which are known for their electrical conductivity and stability.
Chemical Sensors: The compound’s derivatives are employed in the design of chemical sensors due to their high sensitivity to moisture and ammonia.
Medicine and Catalysis:
Mechanism of Action
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes oxidative polymerization, leading to the formation of conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymers, enhancing their solubility and conductivity .
Comparison with Similar Compounds
2-(2-Methylbut-3-en-2-yl)aniline can be compared with other aniline derivatives, such as:
2-(1-Methylbut-2-en-1-yl)aniline: This compound is a precursor in the synthesis of this compound and shares similar properties.
Polyaniline: A well-known conductive polymer, polyaniline has similar applications but differs in its solubility and stability properties.
This compound stands out due to its unique substituent, which enhances its solubility and makes it suitable for various applications in polymer science and chemical sensors.
Properties
CAS No. |
92387-16-1 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(2-methylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H15N/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8H,1,12H2,2-3H3 |
InChI Key |
WBKXAGXYDAYQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


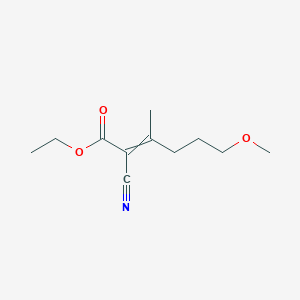
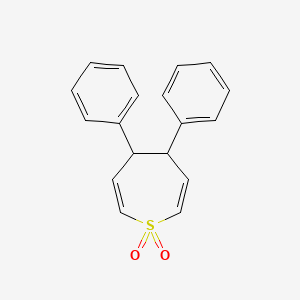
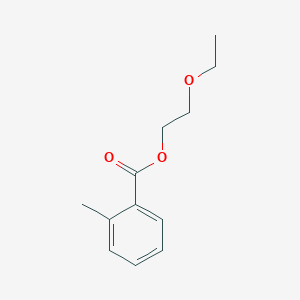
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

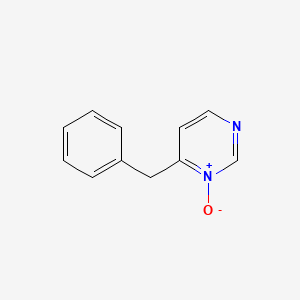
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
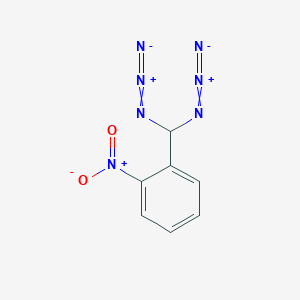
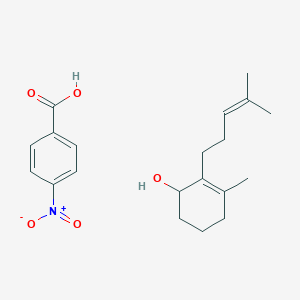
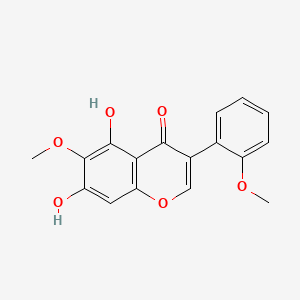
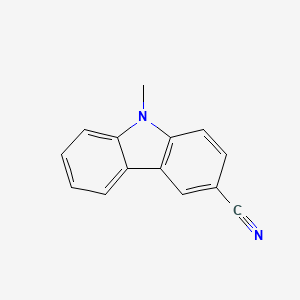
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
